REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([NH:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:1][CH:3]1[O:5][CH2:4]1)[CH2:7][CH2:8][CH3:9]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
29.73 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by continued stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with 20% K2CO3 (50 ml)
|
Type
|
STIRRING
|
Details
|
The organic layer is then stirred with 40% NaOH for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml portions of ether
|
Type
|
WASH
|
Details
|
washed with H2O (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave the crude product (I)
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled at 52°/0.15 mmHg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CC1CO1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.24 g | |
YIELD: PERCENTYIELD | 20.2% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |